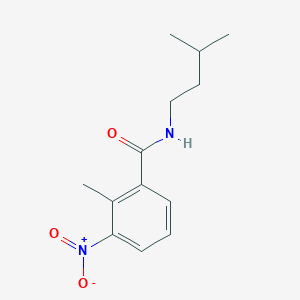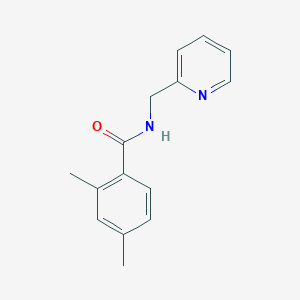![molecular formula C24H31N3O4 B5794410 N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide](/img/structure/B5794410.png)
N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-[(3,4-diethoxybenzoyl)oxy]-4-(piperidin-1-ylmethyl)benzenecarboximidamide, also known as DEBOP or Temozolomide, is a synthetic oral chemotherapy drug used to treat certain types of brain cancer. It is a prodrug that is converted to its active form through hydrolysis in the liver. Temozolomide is an important drug in the treatment of glioblastoma multiforme, a highly aggressive brain tumor with a poor prognosis.
Mécanisme D'action
Temozolomide works by damaging the DNA of cancer cells, which leads to their death. It is an alkylating agent that adds methyl groups to the DNA molecule, causing the strands to cross-link and preventing the cancer cells from dividing. Temozolomide is selective for cancer cells, as it targets cells that have a high rate of DNA replication.
Biochemical and Physiological Effects:
Temozolomide has several biochemical and physiological effects on the body. It can cause myelosuppression, which is a decrease in the number of blood cells produced by the bone marrow. This can lead to anemia, thrombocytopenia, and neutropenia. Temozolomide can also cause nausea, vomiting, and fatigue, which are common side effects of chemotherapy drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide has several advantages for lab experiments. It is a well-established drug with a known mechanism of action, making it a useful tool for studying cancer biology. Temozolomide is also relatively easy to administer and can be used in a variety of experimental settings. However, there are also limitations to using temozolomide in lab experiments. It can be toxic to normal cells, which can limit its usefulness in certain experiments. Additionally, the high cost of the drug can be a barrier to its use in some labs.
Orientations Futures
There are several future directions for research on temozolomide. One area of interest is the development of new formulations of the drug that can improve its efficacy and reduce its side effects. Another area of research is the identification of biomarkers that can predict which patients are most likely to benefit from treatment with temozolomide. Additionally, there is ongoing research into the use of temozolomide in combination with other drugs or immunotherapies to improve cancer treatment outcomes.
Méthodes De Synthèse
Temozolomide is synthesized through a multistep reaction process that involves the reaction of 3,4-diethoxybenzoic acid with methylamine, followed by the reaction with phosgene and piperidine. The final product is obtained after purification through crystallization.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its antitumor activity in various types of cancer, including glioblastoma multiforme, melanoma, and lymphoma. It is used in combination with other chemotherapy drugs or radiation therapy to improve the overall survival rate of cancer patients. Temozolomide has also been investigated for its potential use in the treatment of other types of cancer, such as pancreatic cancer and neuroendocrine tumors.
Propriétés
IUPAC Name |
[(Z)-[amino-[4-(piperidin-1-ylmethyl)phenyl]methylidene]amino] 3,4-diethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O4/c1-3-29-21-13-12-20(16-22(21)30-4-2)24(28)31-26-23(25)19-10-8-18(9-11-19)17-27-14-6-5-7-15-27/h8-13,16H,3-7,14-15,17H2,1-2H3,(H2,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCPBKHHPDNMJMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)ON=C(C2=CC=C(C=C2)CN3CCCCC3)N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C(=O)O/N=C(/C2=CC=C(C=C2)CN3CCCCC3)\N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![methyl 2-{[3-(4-ethoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5794331.png)

![2-[2-(2-chlorobenzylidene)hydrazino]-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B5794336.png)

![5-[(2-chlorophenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794363.png)

![1-[4-(1-pyrrolidinylsulfonyl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5794376.png)
![4-{2-[4-(methylthio)phenyl]ethanethioyl}morpholine](/img/structure/B5794392.png)


![N-(4-{[5-cyano-6-methyl-2-(trifluoromethyl)-4-pyrimidinyl]amino}phenyl)acetamide](/img/structure/B5794404.png)
![N-(3-{N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B5794418.png)


